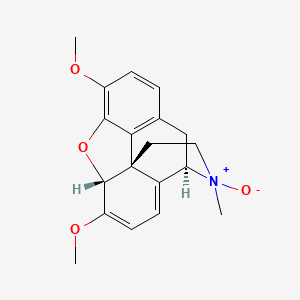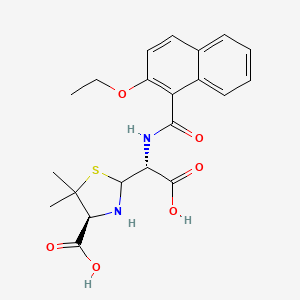
1-Tetradecanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tetradecanesulfonic acid is an organic compound with the molecular formula C14H30O3S. It is a sulfonic acid derivative of tetradecane, characterized by a long hydrocarbon chain and a sulfonic acid group at the terminal position. This compound is known for its surfactant properties and is used in various industrial and research applications .
Méthodes De Préparation
1-Tetradecanesulfonic acid can be synthesized through several methods. One common synthetic route involves the sulfonation of tetradecane. This process typically uses sulfur trioxide or chlorosulfonic acid as the sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonic acid group at the terminal position of the hydrocarbon chain .
In industrial production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is then neutralized and purified to obtain the final product .
Analyse Des Réactions Chimiques
1-Tetradecanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form the corresponding sulfinate.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Tetradecanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including chromatography and catalysis.
Biology: The compound is used in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 1-Tetradecanesulfonic acid is primarily related to its surfactant properties. The long hydrocarbon chain interacts with hydrophobic surfaces, while the sulfonic acid group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can interact with lipid bilayers and proteins, affecting their structure and function .
Comparaison Avec Des Composés Similaires
1-Tetradecanesulfonic acid can be compared with other sulfonic acids with different chain lengths, such as:
1-Decanesulfonic acid: Shorter chain length, different surfactant properties.
1-Hexadecanesulfonic acid: Longer chain length, higher hydrophobicity.
1-Octanesulfonic acid: Intermediate chain length, different balance of hydrophobic and hydrophilic interactions.
The uniqueness of this compound lies in its specific chain length, which provides a balance of hydrophobic and hydrophilic properties suitable for various applications.
Propriétés
Numéro CAS |
7314-37-6 |
|---|---|
Formule moléculaire |
C14H30O3S |
Poids moléculaire |
278.45 g/mol |
Nom IUPAC |
tetradecane-1-sulfonic acid |
InChI |
InChI=1S/C14H30O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17/h2-14H2,1H3,(H,15,16,17) |
Clé InChI |
MYOWBHNETUSQPA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-3-[(2S,6R,8S,11S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B13411099.png)


![1-ethyl-5-fluoro-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13411124.png)
![3-deoxy-D-gro-D-glcNon2ulo5NAc-onic(a2-3)Gal(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)Gal(b1-4)Glc](/img/structure/B13411131.png)




![4-[(3R,7R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13411155.png)




